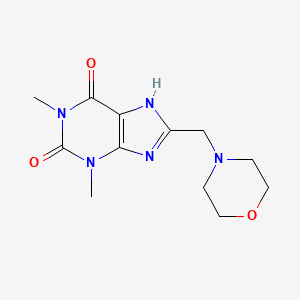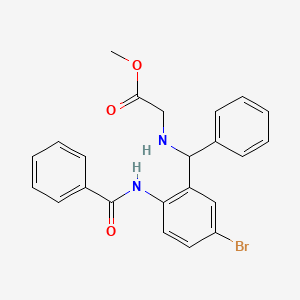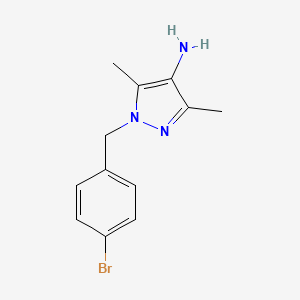![molecular formula C17H13N3O2 B2579182 N-(pirazol[1,5-a]piridin-3-ilmetil)benzofurano-2-carboxamida CAS No. 1396846-64-2](/img/structure/B2579182.png)
N-(pirazol[1,5-a]piridin-3-ilmetil)benzofurano-2-carboxamida
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(pyrazolo[1,5-a]pyridin-3-ylmethyl)benzofuran-2-carboxamide is a chemical compound that has garnered significant interest in scientific research due to its potential biological activity and diverse applications. This compound features a unique structure combining a pyrazolo[1,5-a]pyridine moiety with a benzofuran-2-carboxamide group, making it a valuable scaffold for drug discovery and development.
Aplicaciones Científicas De Investigación
N-(pyrazolo[1,5-a]pyridin-3-ylmethyl)benzofuran-2-carboxamide has numerous applications in scientific research:
Mecanismo De Acción
Target of Action
Compounds with similar structures have been found to inhibit cdk2, a protein kinase involved in regulating the cell cycle .
Mode of Action
If it acts similarly to related compounds, it may inhibit CDK2, thereby disrupting the cell cycle and potentially leading to cell death .
Biochemical Pathways
If it acts similarly to related compounds, it may affect the cell cycle regulation pathway by inhibiting CDK2 .
Result of Action
If it acts similarly to related compounds, it may lead to cell cycle disruption and potentially cell death .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-(pyrazolo[1,5-a]pyridin-3-ylmethyl)benzofuran-2-carboxamide typically involves multi-step organic reactions. One common synthetic route includes the cycloaddition of pyridine N-imine with 6-alkyl-4-oxohex-5-ynoates, followed by condensation with hydrazine . This method provides concise access to the desired compound with high efficiency.
Industrial Production Methods
While specific industrial production methods for N-(pyrazolo[1,5-a]pyridin-3-ylmethyl)benzofuran-2-carboxamide are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance yield and purity.
Análisis De Reacciones Químicas
Types of Reactions
N-(pyrazolo[1,5-a]pyridin-3-ylmethyl)benzofuran-2-carboxamide undergoes various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups, altering the compound’s properties.
Reduction: Reduction reactions can remove oxygen or add hydrogen, modifying the compound’s reactivity.
Substitution: Substitution reactions can replace one functional group with another, enabling the synthesis of derivatives with different properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, specific solvents, and catalysts to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce deoxygenated compounds. Substitution reactions can result in a wide range of functionalized derivatives, each with unique properties.
Comparación Con Compuestos Similares
Similar Compounds
Pyrazolo[3,4-d]pyrimidine: Another compound with a pyrazole core, known for its anticancer activity.
Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine: A compound with similar structural features, also explored for its biological activity.
Uniqueness
N-(pyrazolo[1,5-a]pyridin-3-ylmethyl)benzofuran-2-carboxamide stands out due to its unique combination of a pyrazolo[1,5-a]pyridine moiety and a benzofuran-2-carboxamide group.
Propiedades
IUPAC Name |
N-(pyrazolo[1,5-a]pyridin-3-ylmethyl)-1-benzofuran-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13N3O2/c21-17(16-9-12-5-1-2-7-15(12)22-16)18-10-13-11-19-20-8-4-3-6-14(13)20/h1-9,11H,10H2,(H,18,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IGKNZJKFOHDSJD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=C(O2)C(=O)NCC3=C4C=CC=CN4N=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-(ethanesulfonyl)-4-[(1-methyl-1H-imidazol-4-yl)sulfonyl]-1,4-diazepane](/img/structure/B2579107.png)

![4-{4-[(Benzoyloxy)imino]piperidino}-8-chloro-1-(trifluoromethyl)[1,2,4]triazolo[4,3-a]quinoxaline](/img/structure/B2579112.png)
![2-methyl-N-(3-{4-[3-({2-methyl-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidin-6-yl}formamido)propyl]piperazin-1-yl}propyl)-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B2579113.png)
![2-(4-Chlorophenoxy)-2-methyl-1-[4-(oxolan-3-yl)-1,4-diazepan-1-yl]propan-1-one](/img/structure/B2579114.png)




![2-(1,1-dioxido-3-oxobenzo[d]isothiazol-2(3H)-yl)-N-(4-(N-(pyrimidin-2-yl)sulfamoyl)phenyl)acetamide](/img/structure/B2579120.png)

![(1R,2R,5S)-3-Azabicyclo[3.2.0]heptane-2-carboxylic acid;hydrochloride](/img/structure/B2579122.png)
